molecular formula C22H26N4O4 B11437994 6-Cyclohexyl 2-methyl 5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate

6-Cyclohexyl 2-methyl 5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate

Cat. No.: B11437994
M. Wt: 410.5 g/mol
InChI Key: USDRTXXXDMZCBC-UHFFFAOYSA-N
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Description

6-Cyclohexyl 2-methyl 5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a cyclohexyl group, multiple methyl groups, and a triazolopyrimidine core

Preparation Methods

The synthesis of 6-Cyclohexyl 2-methyl 5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, enaminonitriles and benzohydrazides can be used as starting materials, which undergo transamidation followed by nucleophilic addition and condensation reactions . Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields, making the process more efficient and eco-friendly .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Condensation: It can undergo condensation reactions to form larger, more complex molecules.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize yields .

Scientific Research Applications

6-Cyclohexyl 2-methyl 5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Cyclohexyl 2-methyl 5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, such as:

The uniqueness of 6-Cyclohexyl 2-methyl 5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate lies in its specific structural features and its potent inhibitory effects on CDK2, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

IUPAC Name

6-O-cyclohexyl 2-O-methyl 5-methyl-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate

InChI

InChI=1S/C22H26N4O4/c1-13-9-11-15(12-10-13)18-17(20(27)30-16-7-5-4-6-8-16)14(2)23-22-24-19(21(28)29-3)25-26(18)22/h9-12,16,18H,4-8H2,1-3H3,(H,23,24,25)

InChI Key

USDRTXXXDMZCBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)C(=O)OC)C)C(=O)OC4CCCCC4

Origin of Product

United States

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